1-(3-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications, including pharmaceuticals, agrochemicals, and industrial chemicals. This particular compound is characterized by the presence of a chlorobenzoyl group and a dimethylphenyl group attached to a piperazine ring.
Preparation Methods
The synthesis of 1-(3-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoyl chloride and 2,3-dimethylphenylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(3-Chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorobenzoyl group.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-(3-Chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine has several scientific research applications, including:
Pharmaceutical Research: The compound is studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs with various therapeutic effects.
Biological Studies: Researchers investigate the compound’s biological activity, including its potential as an antimicrobial, antifungal, or anticancer agent.
Chemical Synthesis: The compound is used as a building block in the synthesis of more complex molecules for research and development purposes.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes, receptors, or ion channels to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
1-(3-Chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine can be compared with other similar compounds, such as:
1-(3-Chlorobenzoyl)-4-phenylpiperazine: This compound has a similar structure but lacks the dimethyl groups on the phenyl ring, which can affect its chemical properties and biological activity.
1-(3-Chlorobenzoyl)-4-(2-methylphenyl)piperazine: This compound has only one methyl group on the phenyl ring, which may result in different reactivity and applications.
1-(3-Chlorobenzoyl)-4-(3,4-dimethylphenyl)piperazine: The position of the methyl groups on the phenyl ring is different, which can influence the compound’s interactions and stability.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-5-3-8-18(15(14)2)21-9-11-22(12-10-21)19(23)16-6-4-7-17(20)13-16/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYETWGSANQJQCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.